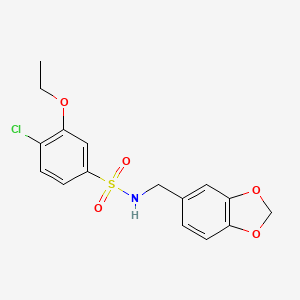

N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-ethoxybenzenesulfonamide

Description

N-(1,3-Benzodioxol-5-ylmethyl)-4-chloro-3-ethoxybenzenesulfonamide is a sulfonamide derivative featuring a benzodioxole moiety linked to a substituted benzenesulfonamide group. Sulfonamides are a critical class of compounds in medicinal chemistry, known for their diverse biological activities, including antimicrobial, antiproliferative, and enzyme-inhibitory properties . The benzodioxole group (1,3-benzodioxol-5-ylmethyl) is a bicyclic structure that enhances lipophilicity and may influence metabolic stability, while the 4-chloro-3-ethoxy substituents on the benzene ring modulate electronic and steric properties.

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-ethoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO5S/c1-2-21-15-8-12(4-5-13(15)17)24(19,20)18-9-11-3-6-14-16(7-11)23-10-22-14/h3-8,18H,2,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAGHWGYEGKKGFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-ethoxybenzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

Sulfonamide Formation: The benzodioxole derivative is then reacted with chlorosulfonic acid to introduce the sulfonamide group.

Ethoxy Substitution:

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-ethoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Substitution: The chloro and ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

Medicinal Chemistry

N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-ethoxybenzenesulfonamide has garnered attention for its potential as an anticancer agent. Studies indicate that it may inhibit specific enzymes or pathways involved in cancer cell proliferation, particularly through mechanisms such as:

- Enzyme Inhibition : The compound may inhibit carbonic anhydrase IX, a target in cancer therapy, leading to apoptosis in cancer cells .

- Cell Cycle Arrest : The interaction with molecular targets can disrupt the cell cycle, preventing cancer cell division and promoting cell death.

Materials Science

The unique structure of this compound allows for the development of novel materials with specific electronic or optical properties. Its applications could extend to:

- Organic Electronics : Utilizing its properties in the fabrication of organic light-emitting diodes (OLEDs) or organic photovoltaic cells.

Biological Studies

This compound serves as a valuable tool for studying enzyme mechanisms and protein-ligand interactions. Its sulfonamide group suggests potential antibacterial properties, making it relevant for:

- Antimicrobial Research : Similar compounds have shown effectiveness against various bacterial strains, indicating that this compound could be explored for its antimicrobial applications.

Case Studies

- Anticancer Evaluation : A study demonstrated that related compounds exhibited high selectivity against carbonic anhydrase IX with IC50 values ranging from 10.93 to 25.06 nM. These compounds also induced apoptosis significantly in MDA-MB-231 cells .

- Antimicrobial Testing : Another study evaluated sulfonamide derivatives against both Gram-positive and Gram-negative bacteria, reporting minimal inhibitory concentrations (MIC) ranging from 0.5 to 8 µg/mL.

- Antitumor Efficacy : In vitro assays conducted by the National Cancer Institute revealed certain benzothiazole derivatives demonstrated GI50 values as low as 0.1 µM against melanoma cell lines, indicating strong potential for further development.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-ethoxybenzenesulfonamide involves its interaction with specific molecular targets. For example, in anticancer research, it may inhibit enzymes involved in DNA replication or repair, leading to cell cycle arrest and apoptosis . The benzodioxole moiety can interact with various biological pathways, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with other sulfonamides bearing benzodioxole or substituted benzene rings. Key comparisons include substituent effects on molecular properties, synthetic routes, and inferred biological activities.

Table 1: Structural and Molecular Comparison of Sulfonamide Derivatives

*Calculated based on molecular formula.

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing vs. In contrast, the 3-ethoxy group in the target compound is electron-donating, which may enhance solubility in polar solvents compared to halogenated analogs . Halogenation: The 4-chloro substituent in the target compound and 3-chloro-4-fluoro in the fluorinated analog introduce steric bulk and lipophilicity, which could influence membrane permeability and metabolic stability.

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-ethoxybenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Synthesis

The compound can be described by its IUPAC name: this compound. Its molecular formula is and it features a benzodioxole moiety, an ethoxy group, and a sulfonamide functional group.

Synthetic Routes

The synthesis generally involves multiple steps:

- Formation of the Benzodioxole Moiety : Cyclization of catechol with formaldehyde.

- Sulfonamide Formation : Reaction with chlorosulfonic acid.

- Ethoxy Substitution : Introduction of the ethoxy group through nucleophilic substitution reactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets in cancer cells. It has been shown to inhibit enzymes critical for DNA replication and repair, leading to cell cycle arrest and apoptosis in various cancer cell lines.

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity by inhibiting specific kinases involved in tumor growth:

- Selectivity : It shows high selectivity for Src family kinases (SFKs), which are often overexpressed in various cancers.

- In Vivo Studies : Preclinical studies demonstrate significant tumor growth inhibition in xenograft models when administered orally.

Enzyme Inhibition

The compound has also been studied for its enzyme inhibitory properties:

- Tyrosinase Inhibition : Preliminary studies suggest that it may inhibit tyrosinase activity, which is crucial in melanin production. This has implications for skin-related conditions and cosmetic applications.

Data Table: Biological Activities Overview

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | Inhibition of SFKs leading to apoptosis | |

| Enzyme Inhibition | Tyrosinase inhibition | |

| Selectivity | High selectivity over other kinases |

Case Study 1: Anticancer Efficacy

In a study involving human pancreatic cancer cells, this compound was administered at varying doses. Results showed a dose-dependent reduction in cell viability and induction of apoptosis, confirming its potential as an anticancer agent.

Case Study 2: Enzyme Activity

A separate investigation focused on the compound's effect on mushroom tyrosinase demonstrated that it significantly inhibited enzyme activity at low concentrations. This suggests potential applications in treating hyperpigmentation disorders.

Q & A

Q. Characterization methods :

| Technique | Purpose | Example Data |

|---|---|---|

| ¹H/¹³C NMR | Confirm structural integrity | Chemical shifts for benzodioxole (δ 5.9–6.1 ppm) and sulfonamide (δ 7.2–7.8 ppm) |

| Mass Spectrometry | Verify molecular weight | [M+H]⁺ peak matching theoretical mass (e.g., ~395.85 g/mol) |

| HPLC | Assess purity | Purity >95% with retention time consistency |

Basic: How is the crystal structure of this compound determined, and what insights does it provide?

Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key parameters:

- Crystallization : Slow evaporation of solvent (e.g., ethanol/DMF mixtures) to grow suitable crystals .

- Data Collection : Mo Kα radiation (λ = 0.71073 Å) at 296 K .

- Refinement : Software like SHELXL refines bond lengths/angles (e.g., C–S bond: 1.76 Å; torsional angles < 5° deviation) .

Q. Structural insights :

- Planarity : Benzodioxole and sulfonamide groups adopt near-planar conformations, favoring π-π stacking in biological interactions .

- Hydrogen bonding : N–H···O interactions stabilize the crystal lattice (distance ~2.1 Å) .

Advanced: How is the antiproliferative activity of this compound evaluated, and what experimental designs are critical?

Answer:

Cell-based assays are conducted with the following design:

- Cell Lines : Human cancer lines (e.g., MCF-7, HepG2) and murine models (e.g., NIH/3T3) .

- Dose-Response : 48–72 hr exposure at 0.1–100 µM concentrations.

- Viability Assays : MTT or SRB staining to measure IC₅₀ values (e.g., IC₅₀ = 12.3 µM in MCF-7) .

Q. Controls :

- Positive : Doxorubicin or cisplatin.

- Negative : DMSO vehicle.

Q. Mechanistic Studies :

- Flow cytometry : Assess apoptosis (Annexin V/PI staining).

- Western blot : Quantify caspase-3/9 activation .

Advanced: How can researchers address contradictions in reported biological activity data?

Answer: Contradictions may arise from:

- Cell Line Variability : Genetic differences (e.g., p53 status) affect drug response. Validate across multiple lines .

- Assay Conditions : Serum concentration (e.g., 10% FBS vs. serum-free) alters compound bioavailability .

- Metabolic Stability : Use hepatic microsomes to compare metabolic degradation rates (e.g., t₁/₂ = 45 min in human microsomes) .

Q. Statistical Approaches :

- Meta-analysis : Pool data from independent studies (e.g., fixed/random-effects models).

- QSAR Modeling : Identify structural descriptors (e.g., logP, polar surface area) correlating with activity .

Advanced: What computational strategies are used to design derivatives with enhanced activity?

Answer:

- Molecular Docking : Simulate binding to targets (e.g., tubulin or topoisomerase II) using AutoDock Vina. Prioritize compounds with ∆G < -8 kcal/mol .

- MD Simulations : Assess stability of ligand-protein complexes (e.g., RMSD < 2 Å over 100 ns) .

- ADMET Prediction : Tools like SwissADME predict bioavailability (e.g., high GI absorption) and toxicity (e.g., Ames test negativity) .

Advanced: How are structure-activity relationship (SAR) studies conducted for this sulfonamide?

Answer:

Methodology :

Derivative Synthesis : Modify substituents (e.g., replace chloro with fluoro; vary benzodioxole positions).

Bioactivity Profiling : Compare IC₅₀ values across derivatives.

Q. Key Findings :

Statistical Validation : Use ANOVA to confirm significance (p < 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.